FOXO1 Selectivity and Potency: Foxo1-IN-3 vs. AS1842856 in Cell-Based Reporter Assays
In HEK293 cell-based IRE-reporter assays, Foxo1-IN-3 (Compound 10) demonstrates superior potency against FOXO1-WT (IC50 = 0.076 μM) and FOXO1-AAA (constitutively active; IC50 = 0.046 μM) compared to AS1842856, which shows IC50 values of 0.131 μM and 9.03 μM, respectively [1]. Critically, Foxo1-IN-3 exhibits markedly weaker inhibition of FOXO3 (IC50 = 15.6 μM) and FOXO4 (IC50 = 18.0 μM), whereas AS1842856 retains considerable activity against these off-target family members (FOXO3 IC50 = 2.21 μM; FOXO4 IC50 = 1.16 μM) [1]. This translates to a FOXO1/FOXO3 selectivity index of approximately 205 for Foxo1-IN-3 versus only 17 for AS1842856 [1].
| Evidence Dimension | IC50 values in cell-based reporter assays |
|---|---|
| Target Compound Data | FOXO1-WT IC50 = 0.076 μM; FOXO1-AAA IC50 = 0.046 μM; FOXO3 IC50 = 15.6 μM; FOXO4 IC50 = 18.0 μM |
| Comparator Or Baseline | AS1842856: FOXO1-WT IC50 = 0.131 μM; FOXO1-AAA IC50 = 9.03 μM; FOXO3 IC50 = 2.21 μM; FOXO4 IC50 = 1.16 μM |
| Quantified Difference | ~2-fold greater potency on FOXO1-WT; ~200-fold greater potency on FOXO1-AAA; ~7-fold higher selectivity for FOXO1 over FOXO3 |
| Conditions | HEK293 cells; IRE-reporter assays; data represent geometric mean ×/÷ SD |
Why This Matters
Superior potency on active FOXO1 and enhanced family selectivity minimize confounding off-target effects, enabling more definitive FOXO1 mechanism-of-action studies.
- [1] Lee YK, Diaz B, Deroose M, Lee SX, Belvedere S, Accili D, Leibel RL, Lin HV. FOXO1 inhibition synergizes with FGF21 to normalize glucose control in diabetic mice. Mol Metab. 2021;49:101187. (Table 1) View Source
